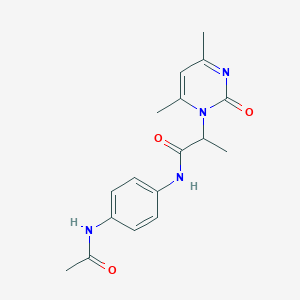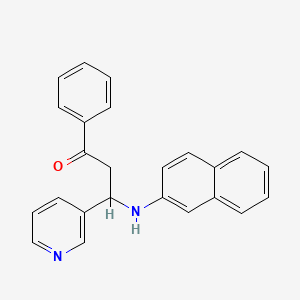![molecular formula C8H6N6O B6053779 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B6053779.png)
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,7,11,12-hexazatricyclo[75002,6]tetradeca-1(9),3,5,7,13-pentaen-10-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological processes.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which 2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one exerts its effects involves interactions with molecular targets and pathways. The compound’s multiple nitrogen atoms and tricyclic structure allow it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6,8,9,10-hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.13,7]decane
- Tetracyclo[4.2.2.22,5.01,6]dodeca-7,9-triene
Uniqueness
Compared to similar compounds, 2,3,5,7,11,12-hexazatricyclo[75002,6]tetradeca-1(9),3,5,7,13-pentaen-10-one stands out due to its unique tricyclic structure and the presence of multiple nitrogen atoms
Propriétés
IUPAC Name |
2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c15-7-5-3-9-8-10-4-12-14(8)6(5)1-2-11-13-7/h1-4,11H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFEGFHZVRZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC(=O)C2=C1N3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)

![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B6053708.png)
![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)

![1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-amine;oxalic acid](/img/structure/B6053745.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
![1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(1-pyridin-3-ylpyrrol-2-yl)methyl]methanamine](/img/structure/B6053769.png)
![N-(4-butoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B6053771.png)
![3-[[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B6053776.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B6053792.png)
![3H-benzimidazol-5-yl-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6053797.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
